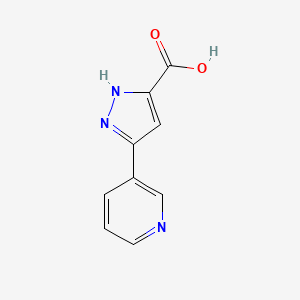

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular structure of 5-pyridin-3-yl-1H-pyrazole-3-carboxylic acid demonstrates a complex arrangement of two nitrogen-containing heterocyclic rings connected through a direct carbon-carbon bond. The compound possesses a molecular formula of C9H7N3O2 with a molecular weight of 189.17 g/mol, indicating its compact yet structurally sophisticated nature. Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional arrangement of atoms within the crystal lattice.

Crystallographic investigations reveal that the pyrazole ring exhibits partial double-bond character throughout its structure, suggesting extensive π-electron delocalization. The bond distances within the pyrazole ring fall within normal ranges, with typical values observed for heterocyclic systems. The dihedral angle between the pyridine plane and the pyrazole plane has been determined to be approximately 5.271 degrees, indicating a nearly coplanar arrangement of the two ring systems. This geometric relationship significantly influences the electronic properties and reactivity of the compound.

The carboxylic acid substituent at position 3 of the pyrazole ring demonstrates specific conformational preferences. The acetate carbonyl group is twisted from the plane of the pyrazole ring by approximately -2.5 degrees, with the torsion angle showing a cis orientation with respect to the pyrazole framework. This subtle geometric arrangement affects the compound's ability to participate in hydrogen bonding and coordination interactions.

The crystallographic analysis further reveals that the compound forms extended structures through intermolecular interactions. The arrangement of molecules within the crystal lattice demonstrates specific packing patterns that optimize both space filling and intermolecular contact formation. These structural features contribute to the compound's thermal stability, as evidenced by its relatively high decomposition temperature of 308-310°C.

Tautomeric Forms and Protonation States

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, influencing both its structural properties and reactivity patterns. Pyrazole derivatives are well-known for their ability to undergo annular tautomerism, where the position of the nitrogen-bound hydrogen atom can shift between the two nitrogen atoms in the ring. This phenomenon creates distinct tautomeric forms that may exist in equilibrium under various conditions.

For pyrazole-carboxylic acid systems, the electronic nature of substituents significantly affects tautomeric preferences. The presence of the electron-withdrawing carboxylic acid group at position 3 influences the distribution of electron density within the pyrazole ring. Theoretical studies and experimental observations suggest that electron-withdrawing substituents tend to stabilize specific tautomeric forms by altering the relative energies of different protonation states.

The pyridin-3-yl substituent at position 5 of the pyrazole ring introduces additional complexity to the tautomeric equilibrium. The nitrogen atom in the pyridine ring can participate in intramolecular interactions with the pyrazole nitrogen atoms, potentially stabilizing certain conformational arrangements. This effect has been observed in related pyridyl-pyrazole systems, where the spatial arrangement of nitrogen atoms influences the preferred tautomeric form.

Environmental factors play a crucial role in determining the predominant tautomeric state of the compound. Solvent polarity, temperature, and pH conditions can shift the equilibrium between different tautomeric forms. In solid-state conditions, intermolecular hydrogen bonding often locks the compound into a specific tautomeric configuration, while solution-phase studies may reveal dynamic equilibria between multiple forms.

Nuclear magnetic resonance spectroscopy studies of related pyrazole-carboxylic acid derivatives have demonstrated that tautomeric exchange rates can be temperature-dependent. At elevated temperatures, rapid proton transfer between nitrogen atoms leads to averaged signals in nuclear magnetic resonance spectra, while lower temperatures may resolve individual tautomeric forms. This dynamic behavior has important implications for understanding the compound's chemical reactivity and potential applications.

Intermolecular Interactions and Hydrogen Bonding Networks

The structural organization of this compound in the solid state is dominated by extensive hydrogen bonding networks that create complex three-dimensional architectures. The presence of multiple hydrogen bond donors and acceptors within the molecule enables the formation of diverse supramolecular arrangements that significantly influence the compound's physical properties and crystalline stability.

The carboxylic acid group serves as both a hydrogen bond donor through its hydroxyl hydrogen and as an acceptor through its carbonyl oxygen atoms. Crystallographic studies of related pyrazole-carboxylic acid systems reveal that these groups frequently participate in cyclic hydrogen bonding motifs. The formation of hydrogen-bonded dimers or chains represents a common structural feature, where molecules associate through complementary donor-acceptor interactions.

The pyrazole nitrogen atoms contribute additional hydrogen bonding capabilities to the overall interaction network. The nitrogen atom bearing the hydrogen substituent acts as a donor, while the adjacent nitrogen can function as an acceptor. This dual functionality enables the formation of complex hydrogen bonding patterns that connect multiple molecules in extended arrays. The specific geometric requirements for optimal hydrogen bonding influence the overall crystal packing arrangement.

Crystallographic analysis reveals that the compound forms one-dimensional chains through intermolecular hydrogen bonds involving the carboxylic acid oxygen atoms and pyridine nitrogen atoms. These primary chains are further connected through weaker secondary interactions, including carbon-hydrogen to oxygen contacts, creating two-dimensional network structures. The hierarchical organization of these interactions demonstrates the sophisticated self-assembly capabilities of the compound.

The pyridin-3-yl substituent introduces additional opportunities for intermolecular interactions through its nitrogen atom, which can participate in hydrogen bonding with appropriate donors in neighboring molecules. The spatial arrangement of this group relative to the pyrazole core influences the accessibility of the nitrogen lone pair for hydrogen bonding interactions. The nearly coplanar arrangement of the pyridine and pyrazole rings maximizes the potential for π-π stacking interactions between aromatic systems in adjacent molecules.

The strength and directionality of these hydrogen bonding interactions contribute to the compound's thermal stability and crystalline order. The decomposition temperature of 308-310°C suggests that the intermolecular interaction network is sufficiently robust to maintain structural integrity at elevated temperatures. This thermal stability makes the compound suitable for applications requiring elevated temperature conditions.

Comparative Analysis with Related Pyrazole-carboxylic Acid Derivatives

The structural characteristics of this compound can be better understood through comparison with related pyrazole-carboxylic acid derivatives that share similar structural motifs but differ in their substitution patterns. This comparative approach reveals how specific structural modifications influence molecular geometry, electronic properties, and intermolecular interaction patterns.

1-Methyl-5-pyridin-3-yl-1H-pyrazole-3-carboxylic acid represents a closely related derivative where methylation of the pyrazole nitrogen eliminates tautomeric possibilities while maintaining the pyridyl substituent. This structural modification results in a molecular weight of 203.07 g/mol compared to 189.17 g/mol for the parent compound, demonstrating the minimal mass increase associated with N-methylation. The elimination of tautomerism in the methylated derivative provides a fixed reference point for understanding the dynamic behavior of the parent compound.

3-Nitro-1H-pyrazole-5-carboxylic acid derivatives demonstrate how strongly electron-withdrawing substituents affect tautomeric preferences and crystal packing arrangements. The nitro group's powerful electron-withdrawing character significantly alters the electronic distribution within the pyrazole ring, favoring the 5-tautomer over the 3-tautomer typically preferred by less electron-withdrawing substituents. This preference contrasts with the behavior expected for this compound, where the pyridyl group's moderate electron-withdrawing character suggests intermediate tautomeric behavior.

Pyrazole-4-carboxylic acid provides insight into the effects of carboxyl group positioning on hydrogen bonding patterns and crystal structure. The 4-position carboxyl arrangement creates different geometric constraints for intermolecular interactions compared to the 3-position substitution in the target compound. Studies of pyrazole-4-carboxylic acid reveal the formation of quasi-linear ribbons connected through cyclic hydrogen bonds, contrasting with the chain-like arrangements observed in 3-carboxylated systems.

The influence of heteroaryl substituents on biological activity has been demonstrated in studies of various pyrazole-carboxylic acid derivatives designed as enzyme inhibitors. The 3-indol-3-yl-pyrazole-5-carboxylic acid scaffold shows how different heteroaryl groups affect molecular recognition and binding affinity. These studies indicate that the spatial arrangement and electronic properties of heteroaryl substituents significantly influence biological interactions, suggesting that the pyridin-3-yl group in the target compound may confer specific recognition properties.

The coordination chemistry of pyrazole-carboxylic acid derivatives reveals how metal complexation affects molecular geometry and electronic structure. Copper and cobalt complexes of related compounds demonstrate that the carboxylic acid group readily participates in metal coordination, often leading to significant conformational changes in the organic ligand. The presence of multiple nitrogen atoms in this compound suggests enhanced coordination capabilities compared to simpler pyrazole-carboxylic acids.

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCDZCUPZRFWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390255 | |

| Record name | 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374064-01-4 | |

| Record name | 5-(3-Pyridinyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid plays a crucial role in the synthesis of pharmaceutical compounds, particularly those targeting inflammatory and cancerous conditions.

Key Insights:

- Anti-inflammatory Drugs: This compound is an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase enzymes, reducing inflammation and pain .

- Anticancer Agents: Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and lung cancers. For instance, a study determined an IC50 value of approximately 25 µM for its anticancer efficacy .

Agricultural Chemistry

In agricultural applications, this compound is utilized in developing agrochemicals such as herbicides and fungicides.

Key Insights:

- Crop Protection: The compound enhances crop yield by improving resistance to pests and diseases, contributing to sustainable agricultural practices .

Biochemical Research

The compound is extensively used in biochemical studies focusing on enzyme inhibition and receptor interactions.

Key Insights:

- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in cellular processes, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

- Receptor Binding Studies: Its ability to bind to specific receptors aids in understanding biochemical pathways and developing new therapeutic agents .

Material Science

This compound is explored for its potential in creating novel materials.

Key Insights:

- Polymer Development: The unique chemical properties of this compound make it suitable for synthesizing advanced polymers and coatings with specific functionalities .

Analytical Chemistry

In analytical applications, this compound serves as a standard in various techniques.

Key Insights:

- Quantification Standards: It aids in the accurate quantification of related compounds in complex mixtures through methods like chromatography .

Comparative Table of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory and anticancer drugs | Significant antiproliferative activity |

| Agricultural Chemistry | Herbicides and fungicides | Enhanced crop protection and yield |

| Biochemical Research | Enzyme inhibition and receptor binding | Insights into cellular processes |

| Material Science | Novel polymers and coatings | Development of advanced materials |

| Analytical Chemistry | Standards for quantification | Improved accuracy in complex mixture analysis |

Case Study 1: Anticancer Efficacy

A study on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research involving the inhibition of cyclin-dependent kinases by derivatives of this compound showed promising results in modulating cell cycle progression, indicating its therapeutic potential in cancer treatment.

Wirkmechanismus

The mechanism of action of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Positional Isomers

The compound’s structural analogs primarily differ in the substitution pattern of the pyridine ring or additional functional groups. Key examples include:

Key Observations :

- Positional Isomerism: The pyridine ring’s attachment position (2-, 3-, or 4-yl) influences electronic properties and steric effects.

- Functional Modifications : Derivatives like 1-(3-Chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid introduce halogen and alkoxy groups, altering lipophilicity and bioavailability .

Physicochemical Properties

- Melting Point : The target compound’s melting point (194.7°C) suggests moderate crystallinity, comparable to other pyrazole-carboxylic acids .

- Solubility: The carboxylic acid group enhances water solubility relative to non-polar analogs, though pyridine substitution may reduce it slightly due to increased aromaticity .

Biologische Aktivität

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid (also known as 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biochemical properties, mechanisms of action, and various biological applications, supported by data tables and recent research findings.

This compound exhibits a range of biochemical activities by interacting with enzymes and proteins. Its role as an inhibitor or activator of specific enzymes can influence metabolic pathways significantly. The compound's effects are concentration-dependent and vary across different cell types, impacting cellular signaling, gene expression, and metabolism.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 175.17 g/mol |

| Solubility | Soluble in DMSO and methanol |

| pKa | Approximately 4.5 |

| Stability | Stable under normal laboratory conditions; degradation may occur over time |

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. This interaction may inhibit enzyme activity by occupying active sites or allosteric sites, thereby preventing substrate binding and catalytic activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. It has demonstrated effectiveness against various cancer cell lines, including:

- Lung cancer (A549)

- Breast cancer (MDA-MB-231)

- Colorectal cancer (HT-29)

In vitro studies indicate that this compound can induce apoptosis in cancer cells, with IC₅₀ values indicating significant cytotoxicity at low concentrations .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting growth. This makes it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. By inhibiting specific inflammatory enzymes, it may offer therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was found to significantly inhibit the proliferation of A549 lung cancer cells with an IC₅₀ value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested strains. This suggests its potential utility in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid, and what are their key challenges?

The compound is typically synthesized via multi-step reactions involving pyrazole and pyridine precursors. For example, one approach involves coupling a pyridinyl moiety to a pyrazole-carboxylic acid scaffold under catalytic conditions. Reaction conditions such as palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are critical for achieving high yields . Key challenges include controlling regioselectivity during pyrazole ring formation and minimizing side reactions, such as decarboxylation under acidic or high-temperature conditions.

Q. How is the compound characterized spectroscopically, and what benchmarks are used for purity validation?

Characterization involves a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). The carboxylic acid group typically shows a strong IR absorption band near 1680–1700 cm⁻¹ (C=O stretch). Physical properties such as melting point (194.7°C) and density (1.46 g/cm³) serve as benchmarks for purity . HPLC with UV detection (λ ~260 nm) is recommended for assessing purity in solution-phase studies.

Q. What solvent systems are optimal for solubility and reactivity in downstream derivatization?

The compound exhibits moderate solubility in polar aprotic solvents like DMSO and DMF, which are preferred for reactions requiring deprotonation (e.g., amide coupling). In aqueous buffers (pH >7), the carboxylate anion forms, enhancing solubility. For crystallization, ethanol/water mixtures are effective due to the compound’s amphiphilic nature .

Advanced Research Questions

Q. How does the pyridinyl-pyrazole scaffold influence molecular docking studies with kinase targets?

The pyridinyl group acts as a hydrogen bond acceptor, while the pyrazole-carboxylic acid moiety provides a hydrogen bond donor, mimicking ATP’s binding motif in kinase active sites. Computational studies suggest that the 3D arrangement of these groups allows competitive binding to kinases like EGFR and VEGFR2, with binding energies comparable to known inhibitors (ΔG ≈ -9.5 kcal/mol) . Synergistic effects from substituents (e.g., trifluoromethyl groups) can further enhance affinity by occupying hydrophobic pockets .

Q. What strategies mitigate stability issues during long-term storage or under physiological conditions?

Stability challenges arise from the compound’s sensitivity to light and moisture. Lyophilization under inert gas (N₂/Ar) is recommended for solid-state storage. In solution, adding stabilizers like 0.1% ascorbic acid prevents oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials with desiccants .

Q. How do structural analogs of this compound compare in pharmacological activity, and what SAR trends emerge?

Substitution at the pyridine (e.g., methyl, trifluoromethyl) or pyrazole (e.g., nitro, amino) positions significantly impacts activity. For instance, 5-(3-Pyridinyl)-4H-pyrazole-3-carboxylic acid derivatives with electron-withdrawing groups show enhanced kinase inhibition (IC₅₀ = 0.8–1.2 µM) compared to electron-donating substituents (IC₅₀ >5 µM) . Analogues with extended conjugation (e.g., naphthyl substituents) exhibit improved cellular permeability but reduced solubility .

Q. What analytical methods resolve contradictions in reported crystallographic data for this compound?

Discrepancies in crystal structures (e.g., bond angles, packing motifs) are addressed using single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation. Rietveld refinement of powder XRD data can reconcile differences arising from polymorphic forms. For example, a monoclinic P2₁/c space group is consistently observed for the anhydrous form, while hydrates adopt orthorhombic symmetry .

Methodological Considerations

Q. What protocols optimize yield in large-scale synthesis while minimizing impurities?

A two-step protocol achieves >85% yield: (1) Suzuki-Miyaura coupling of 3-bromopyridine with a pyrazole boronic ester, followed by (2) carboxylation using CO₂ under high pressure (5 atm) with a Cu(I) catalyst. Impurities (e.g., decarboxylated byproducts) are removed via recrystallization from ethyl acetate/hexane (3:1 v/v) .

Q. How is the compound’s reactivity exploited in synthesizing bioconjugates or metal-organic frameworks (MOFs)?

The carboxylic acid group facilitates covalent conjugation to amine-containing biomolecules (e.g., peptides) via EDC/NHS chemistry. For MOFs, coordination with Zn²⁺ or Cu²⁺ nodes produces porous frameworks with surface areas >1000 m²/g, useful for gas storage or catalysis .

Q. What in vitro assays are most suitable for evaluating its anti-inflammatory or anticancer activity?

Standard assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.